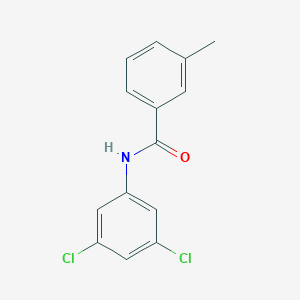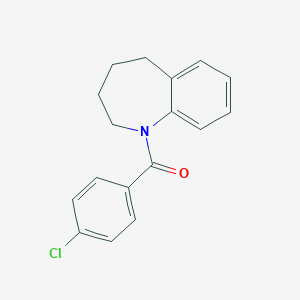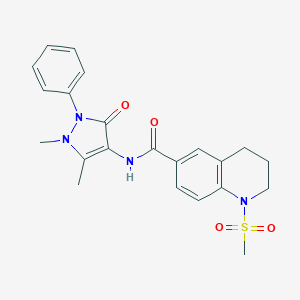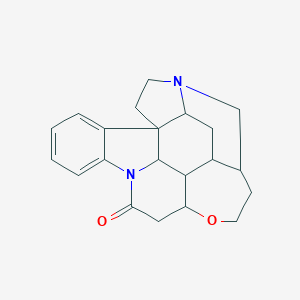
N-(3,5-dichlorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-methylbenzamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It belongs to the class of arylacetic acid derivatives and is available in various forms such as tablets, capsules, and topical gels.
Mécanisme D'action
Diclofenac exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been reported to have antioxidant properties and to increase the expression of heat shock proteins, which play a role in cellular stress response.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac is a widely used N-(3,5-dichlorophenyl)-3-methylbenzamide that is readily available and relatively inexpensive. It has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the mechanisms of inflammation and pain. However, like all drugs, diclofenac has limitations, including potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its antitumor activity, with the ultimate goal of developing more effective cancer therapies. Additionally, the role of diclofenac in modulating the immune response and its potential as an immunomodulatory agent are areas of ongoing research.
Méthodes De Synthèse
Diclofenac can be synthesized by several methods, including the reaction of 3-amino-4-chlorobenzophenone with 3,5-dichloroaniline in the presence of phosphorus oxychloride or thionyl chloride. The resulting product is then treated with acetic anhydride to obtain diclofenac. Another method involves the reaction of 2,6-dichloroaniline with 4-chloro-3-methylacetophenone in the presence of sodium hydroxide and acetic acid, followed by acetylation with acetic anhydride.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its therapeutic potential in various conditions such as arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory effects in several animal models of inflammation. In addition, diclofenac has been shown to have antitumor activity in vitro and in vivo, and it has been suggested as a potential chemotherapeutic agent for the treatment of cancer.
Propriétés
Formule moléculaire |
C14H11Cl2NO |
|---|---|
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(5-9)14(18)17-13-7-11(15)6-12(16)8-13/h2-8H,1H3,(H,17,18) |
Clé InChI |
JRRQUHYGCWSOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)


![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)